Stigmasta-5,22-e-dien-3-ol
Description
Nomenclature and Structural Characteristics within the Phytosterol Class
Stigmasta-5,22-dien-3-ol, commonly known by its trivial name stigmasterol (B192456), is an unsaturated phytosterol. wikipedia.org Phytosterols (B1254722) are a group of steroid alcohols naturally occurring in plants, analogous to cholesterol in animals. wikipedia.org Stigmasta-5,22-dien-3-ol belongs to the class of tetracyclic triterpenes and, more specifically, to the stigmastanes and their derivatives. wikipedia.orgtubitak.gov.tr Its chemical structure is characterized by a steroid nucleus with a hydroxyl (-OH) group at the C-3 position and double bonds at the C-5 and C-22 positions. vulcanchem.com
The molecular formula of Stigmasta-5,22-dien-3-ol is C₂₉H₄₈O, and it has a molecular weight of approximately 412.7 g/mol . vulcanchem.com Its structure bears a strong resemblance to cholesterol, with the key difference being an ethyl group at the C-24 position on the side chain. tubitak.gov.tr This structural similarity is fundamental to its biological interactions. The compound is very hydrophobic and practically insoluble in water. tubitak.gov.tr
| Property | Value |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Synonyms | Stigmasterol, (22E)-Stigmasta-5,22-dien-3-beta-ol, Poriferasterol |
| Molecular Formula | C₂₉H₄₈O |
| Molecular Weight | 412.7 g/mol |
| Class | Phytosterol, Stigmastane derivative, Tetracyclic triterpene |
This table provides key nomenclature and chemical properties of Stigmasta-5,22-dien-3-ol.
Historical Perspectives and Early Academic Investigations of Phytosterols
The study of phytosterols dates back to the early 20th century, with Stigmasta-5,22-dien-3-ol (stigmasterol) itself being discovered by the American physiologist Rosalind Wulzen. wikipedia.org It was once referred to as the "Wulzen factor." wikipedia.org
The cholesterol-lowering properties of plant sterols were first identified in the early 1950s. oup.com These early academic investigations laid the groundwork for decades of research into the physiological effects of phytosterols. nih.gov Initial studies demonstrated that these plant-derived compounds could competitively inhibit the absorption of cholesterol in the gut. researchgate.netnih.gov However, it was the advancements in food technology that later enabled the incorporation of phytosterols into various food products, bringing them to clinical prominence. oup.com Early research focused on understanding the mechanisms of action, with studies in the mid to late 20th century elucidating their ability to displace cholesterol from micelles in the gastrointestinal tract. nih.gov
Significance and Research Trajectory of Stigmasta-5,22-e-dien-3-ol in Natural Products Chemistry
Stigmasta-5,22-dien-3-ol holds considerable significance in the field of natural products chemistry, primarily due to its role as a versatile precursor for the synthesis of various steroid hormones. numberanalytics.com Chemist Percy Lavon Julian pioneered its use for the large-scale industrial production of semisynthetic progesterone (B1679170). wikipedia.org This was a landmark achievement, as progesterone is a vital human hormone. The Upjohn company later utilized stigmasterol as the starting material for the commercial synthesis of cortisone (B1669442) in 1959. wikipedia.org It has also been used as a precursor for the synthesis of vitamin D3. wikipedia.org
The research trajectory of Stigmasta-5,22-dien-3-ol has expanded from its initial use in steroid synthesis to the exploration of its intrinsic biological activities. Numerous studies have isolated and characterized this compound from a wide array of plant sources, including soybean, calabar bean, and various medicinal plants. wikipedia.orgresearchgate.netresearchgate.net This widespread distribution in nature has made it a frequent subject of phytochemical investigations. rsc.org Modern research continues to explore its potential, with studies focusing on its various pharmacological properties, including anti-inflammatory and antioxidant effects. mdpi.com The compound's presence in diverse plant species underscores its importance in natural product chemistry and continues to fuel research into its biological functions and potential applications. tubitak.gov.tr
| Research Area | Key Findings |
| Synthetic Chemistry | Precursor for industrial synthesis of progesterone, cortisone, and vitamin D3. wikipedia.org |
| Phytochemistry | Isolated from numerous plant species, including legumes and medicinal herbs. wikipedia.orgresearchgate.netresearchgate.net |
| Biological Activity Research | Investigated for anti-inflammatory, antioxidant, and cholesterol-lowering properties. mdpi.comresearchgate.net |
This table summarizes the major research areas and findings related to Stigmasta-5,22-dien-3-ol.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
HCXVJBMSMIARIN-WAYZHTCLSA-N |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
stigmasta-5,22-dien-3-ol |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Prevalence in Plant Kingdom
Stigmasta-5,22-dien-3-ol, also known as stigmasterol (B192456), is a common phytosterol found throughout the plant kingdom. mdpi.comnih.gov Its presence is integral to the structure and function of plant cell membranes, analogous to cholesterol in animal cells. vulcanchem.comfoodb.ca
Stigmasta-5,22-dien-3-ol has been identified in a multitude of plant species and families. It is a known constituent of plants such as Calendula officinalis, Aeschynomene uniflora (Fabaceae), and Clerodendrum scandens (Verbenaceae). vulcanchem.com It has also been isolated from various parts of plants in the Phyllanthus species (Euphorbiaceae). banglajol.info Further research has identified its presence in Pluchea lanceolata, Butea monosperma, and the root of Cenchrus ciliaris. nih.govsemanticscholar.orginnovareacademics.in The compound is also found in plant-based food sources like soybeans, calabar beans, and rape seeds. foodb.cawikipedia.org
Below is a table summarizing the occurrence of Stigmasta-5,22-dien-3-ol in various plant species.
| Family | Species | Common Name |
| Asteraceae | Calendula officinalis | Marigold |
| Fabaceae | Aeschynomene uniflora | - |
| Verbenaceae | Clerodendrum scandens | - |
| Verbenaceae | Clerodendrum viscosum | Ghetu |
| Euphorbiaceae | Phyllanthus species | - |
| Asteraceae | Pluchea lanceolata | - |
| Fabaceae | Butea monosperma | Flame-of-the-forest |
| Poaceae | Cenchrus ciliaris | Buffelgrass |
The concentration of Stigmasta-5,22-dien-3-ol is not uniform throughout a plant; it varies depending on the organ and the developmental stage. chemicalbook.comvulcanchem.com For instance, in Aeschynomene uniflora, the aerial parts are a significant source of the compound. vulcanchem.com Similarly, the aerial parts of Clerodendrum viscosum are known to contain stigmasterol. researchgate.net In Tetracera indica, the distribution of secondary metabolites, including sterols, is uneven across different plant organs. rasayanjournal.co.in Research on tomatoes has shown that stigmasterol levels increase during fruit ripening, which is linked to the heightened expression of the sterol C-22 desaturase gene. vulcanchem.com
The following table illustrates the differential distribution of Stigmasta-5,22-dien-3-ol in various plant parts.
| Plant Species | Plant Part |
| Aeschynomene uniflora | Aerial Parts |
| Clerodendrum viscosum | Aerial Parts |
| Phyllanthus reticulatus | Leaves and Stem Bark |
| Cenchrus ciliaris | Root |
| Tetracera indica | Uneven distribution in various organs |
Ecological factors can significantly influence the accumulation of Stigmasta-5,22-dien-3-ol in plants. Its production is believed to be upregulated in response to oxidative stress, where it may function as a membrane stabilizer. vulcanchem.com The compound is also involved in plant defense mechanisms, enhancing resilience against environmental stressors and pathogens. vulcanchem.com Furthermore, stigmasterol may play a role in a plant's tolerance to abiotic stress. chemicalbook.com
Variations in Concentration Across Plant Organs and Developmental Stages
Presence in Fungal and Microbial Systems
Stigmasta-5,22-dien-3-ol has been identified in various fungi and microorganisms. For example, it has been found in Trichoderma species. researchgate.net Some microorganisms, such as Mycobacterium spp., can even be used in the semi-synthesis of this sterol through the selective dehydrogenation of campesterol (B1663852). vulcanchem.com Additionally, research has shown that stigmasterol exhibits antifungal activity against various Candida species. mdpi.comresearchgate.net It has also been identified in the protozoan parasite Leishmania donovani, where it is one of the major sterols. plos.org
Identification in Marine Organisms (e.g., Algae, Sponges)
Stigmasta-5,22-dien-3-ol is also prevalent in marine ecosystems, having been identified in various marine algae and sponges.
It has been found in the brown alga Dictyopteris delicatula and is a known constituent of several Sargassum species. wikidata.orgphcogres.com Marine algae, in general, are considered a primary natural source of this compound. vulcanchem.com The presence of Stigmasta-5,22-dien-3-ol has also been noted in seagrass species, highlighting their potential as a sustainable source of this bioactive compound. vulcanchem.comsmujo.id
Marine sponges are another significant source of Stigmasta-5,22-dien-3-ol. It has been isolated from sponges such as Ircinia mutans and Dysidea avara. researchgate.netnih.gov Studies on sponges like Topsentia ophiraphidites and various species from the Buton Islands in Indonesia have also revealed the presence of this sterol. researchgate.netundip.ac.id A study of three marine sponges identified 26 different sterols, including stigmasta-5,22-dien-3β-ol. plymouth.ac.uk
The table below provides examples of marine organisms where Stigmasta-5,22-dien-3-ol has been found.
| Organism Type | Species |
| Brown Algae | Dictyopteris delicatula |
| Brown Algae | Sargassum species |
| Seagrass | Various species |
| Marine Sponge | Ircinia mutans |
| Marine Sponge | Dysidea avara |
| Marine Sponge | Topsentia ophiraphidites |
| Marine Sponge | Haliclona (Gellius) sp. |
| Marine Sponge | Lamellodysidea herbacea |
| Marine Sponge | Stylissa inconstans |
Comparative Occurrence with Other Major Phytosterols (B1254722) (e.g., β-Sitosterol, Campesterol, Ergosterol)
Stigmasta-5,22-dien-3-ol often co-occurs with other major phytosterols like β-sitosterol, campesterol, and ergosterol (B1671047). In many plants, β-sitosterol, stigmasterol, and campesterol are the most common sterols. banglajol.info For example, in Clerodendrum fragrans and C. infortunatum, stigmasterol (the 24α-epimer) is the dominant sterol, but it is found alongside a minor amount of its 24β-epimer, poriferasterol. researchgate.net
In the protozoan Leishmania donovani, the major sterols are cholesterol and ergosterol, but stigmasta-5,22-dien-3-ol is also present in significant amounts, particularly in the amastigote stage. plos.org In marine sponges, stigmasta-5,22-dien-3-ol is often found in a complex mixture of other sterols, including cholesterol, campesterol, and various ergosterol derivatives. nih.gov The relative abundance of these sterols can vary significantly between species and even between different seasonal collections of the same species. nih.gov
The following table presents a comparative overview of the occurrence of these major phytosterols in different organisms.
| Organism | Stigmasta-5,22-dien-3-ol | β-Sitosterol | Campesterol | Ergosterol |
| Clerodendrum species | Present (dominant) | - | - | - |
| Phyllanthus species | Present | Present | - | - |
| Leishmania donovani | Present | Present (as β-sitosterol-3 acetate (B1210297) in overexpressing cells) | - | Present |
| Marine Sponges (Ircinia mutans) | Present | Present (as γ-sitosterol) | Present | Present |
| General Plants | Common | Common | Common | Less Common |
| Fungi | Less Common | Less Common | Less Common | Common |
Biosynthesis and Metabolic Pathways
Enzymatic Pathways and Key Enzymes in Stigmasta-5,22-e-dien-3-ol Synthesis
The biosynthesis of Stigmasta-5,22-dien-3-ol is a multi-step process that occurs within the broader sterol biosynthetic pathway in plants. frontiersin.org It begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), which then undergoes a series of modifications to produce various phytosterols (B1254722). frontiersin.orgnih.gov The final and defining step in the formation of Stigmasta-5,22-dien-3-ol is the introduction of a double bond at the C-22 position of β-sitosterol. nih.gov
Sterol C-22 Desaturase Activity and its Role in the Biosynthetic Route
The conversion of β-sitosterol to Stigmasta-5,22-dien-3-ol is catalyzed by the enzyme sterol C-22 desaturase. nih.gov This enzyme introduces a double bond into the side chain of the sterol molecule, a characteristic feature that distinguishes Stigmasta-5,22-dien-3-ol from its precursor. frontiersin.orgnih.gov This desaturation reaction is a critical control point in determining the ratio of different phytosterols within plant tissues. tdx.cat The activity of sterol C-22 desaturase has been observed to change in response to various developmental and environmental cues, suggesting a dynamic regulation of Stigmasta-5,22-dien-3-ol levels. tdx.cat
Involvement of Cytochrome P450 Enzymes (e.g., CYP710 Family) in Desaturation
The sterol C-22 desaturase activity is carried out by a specific family of cytochrome P450 enzymes, namely the CYP710 family. nih.govplos.org Research has identified several members of this family, such as CYP710A1 and CYP710A2 in Arabidopsis thaliana and CYP710A11 in tomato, as being responsible for this desaturation step. nih.govnih.gov These enzymes exhibit substrate specificity, with CYP710A1 and CYP710A11 primarily using β-sitosterol to produce Stigmasta-5,22-dien-3-ol. nih.govnih.gov In contrast, CYP710A2 can act on both β-sitosterol and 24-epi-campesterol to yield Stigmasta-5,22-dien-3-ol and brassicasterol, respectively. nih.govnih.gov The enzymatic function of these CYP710 proteins has been confirmed through heterologous expression in insect cells and analysis of transgenic plants. nih.gov
Table 1: Kinetic Parameters of CYP710 Enzymes
Data derived from Morikawa et al. (2006). nih.gov
Precursors and Intermediates in the Sterol Biosynthesis Cascade
The biosynthesis of Stigmasta-5,22-dien-3-ol is deeply embedded in the phytosterol pathway, which originates from the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.gov Key precursors and intermediates in this cascade leading to Stigmasta-5,22-dien-3-ol include:
2,3-Oxidosqualene: Formed from squalene (B77637), its cyclization by cycloartenol synthase initiates the plant sterol pathway. frontiersin.orgnih.gov
Cycloartenol: The first cyclic precursor in phytosterol synthesis. frontiersin.orgnih.gov
β-Sitosterol: The immediate precursor to Stigmasta-5,22-dien-3-ol, which is converted through the action of sterol C-22 desaturase. nih.gov
The pathway involves numerous enzymatic steps, including demethylations, isomerizations, and reductions, to transform cycloartenol into the diverse array of phytosterols found in plants. nih.gov
Genetic Regulation of this compound Biosynthesis
The production of Stigmasta-5,22-dien-3-ol is tightly controlled at the genetic level, ensuring appropriate levels of this sterol in different tissues and under various conditions.
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
Genes encoding the key enzymes in the Stigmasta-5,22-dien-3-ol biosynthetic pathway have been identified in several plant species. In Arabidopsis thaliana, four genes encoding sterol C-22 desaturases belong to the CYP710A superfamily. frontiersin.orgnih.gov Specifically, CYP710A1 and CYP710A2 have been functionally characterized to be involved in the production of Stigmasta-5,22-dien-3-ol. frontiersin.orgnih.gov In tomato, the CYP710A11 gene has been shown to encode a functional sterol C-22 desaturase. nih.govnih.gov The identification of these genes was achieved through a combination of sequence homology to known sterol desaturases (like the fungal CYP61), heterologous expression studies, and analysis of transgenic plants with altered gene expression. nih.govportlandpress.com For instance, overexpression of CYP710A1 and CYP710A11 in Arabidopsis led to a significant increase in Stigmasta-5,22-dien-3-ol levels, confirming their in planta function. nih.gov
Transcriptomic and Proteomic Studies of Pathway Regulation
Transcriptomic and proteomic analyses have provided insights into the regulation of the Stigmasta-5,22-dien-3-ol biosynthetic pathway. Studies have shown that the expression of CYP710A genes is often tissue- and organ-specific, suggesting a differential requirement for Stigmasta-5,22-dien-3-ol in various parts of the plant. nih.govoup.com For example, semiquantitative PCR and promoter:β-glucuronidase reporter gene studies in Arabidopsis have revealed distinct expression patterns for each CYP710A gene. nih.govoup.com Furthermore, transcriptomic analyses in ginseng have indicated that the expression of genes involved in steroid biosynthesis, including those leading to Stigmasta-5,22-dien-3-ol, can be influenced by cultivation conditions. nih.gov These studies suggest that the regulation of Stigmasta-5,22-dien-3-ol biosynthesis occurs, at least in part, at the transcriptional level, allowing plants to modulate their sterol composition in response to developmental and environmental signals. nih.gov
Table 2: Chemical Compounds Mentioned
Metabolic Flux Analysis and Pathway Engineering Strategies in Host Organisms
The industrial production of Stigmasta-5,22-dien-3-ol, commonly known as stigmasterol (B192456), has garnered significant interest due to its wide applications as a precursor for the synthesis of various steroid hormones. mdpi.com Metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli, as well as enhancing production in plants, offers a promising and sustainable alternative to extraction from natural sources. nih.govsysbio.se This section delves into the analysis of metabolic flux and the engineering strategies employed to optimize stigmasterol biosynthesis in various host organisms.
Metabolic flux analysis is a critical tool for understanding the flow of metabolites through a biochemical network, identifying potential bottlenecks, and guiding the rational design of metabolic engineering strategies. elifesciences.orgnih.gov In the context of stigmasterol biosynthesis, this involves tracing the path of carbon from a primary source, like glucose, through the central carbon metabolism to the final product.
The biosynthesis of stigmasterol in plants occurs via the mevalonate (MVA) pathway, which is a complex, multi-step process. mdpi.com The pathway begins with the conversion of acetate (B1210297) to squalene, a common precursor for all sterols and triterpenoids. mdpi.com Squalene is then cyclized to cycloartenol, which undergoes a series of modifications to produce various phytosterols, with stigmasterol being one of the end products. mdpi.comnih.gov The conversion of β-sitosterol to stigmasterol is a key final step, catalyzed by the enzyme C22-sterol desaturase (CYP710A). mdpi.comresearchgate.net
Engineering Strategies in Saccharomyces cerevisiae
Saccharomyces cerevisiae is a widely used chassis organism for the production of various valuable compounds, including sterols, due to its well-characterized genetics and robust nature. sysbio.seresearchgate.netasm.org However, the native ergosterol (B1671047) biosynthesis pathway in yeast competes with the heterologous stigmasterol pathway for precursors like farnesyl pyrophosphate (FPP). nih.govmdpi.com Therefore, significant metabolic engineering efforts are required to redirect the metabolic flux towards stigmasterol.
Key strategies employed in S. cerevisiae include:
Upregulation of the Mevalonate (MVA) Pathway: Enhancing the expression of genes in the MVA pathway, such as HMG-CoA reductase (HMGR), can increase the supply of the precursor FPP. acs.orgfrontiersin.org Overexpression of all eight genes in the MVA pathway has been shown to significantly boost the production of FPP. mdpi.com
Downregulation of Competing Pathways: The primary competing pathway is the endogenous ergosterol biosynthesis. Downregulating or knocking out key genes in this pathway, such as ERG9 (squalene synthase) or ERG6 (sterol methyltransferase), can divert squalene or other intermediates towards the engineered stigmasterol pathway. researchgate.netnih.gov For instance, disrupting the ARE1 and ARE2 genes, which are involved in sterol esterification, can increase the availability of free sterol intermediates for downstream enzymes. researchgate.net
Heterologous Gene Expression: Introducing and optimizing the expression of plant-derived genes necessary for stigmasterol synthesis is crucial. This includes genes encoding for enzymes like cycloartenol synthase (CAS), sterol methyltransferase (SMT), and importantly, the C22-sterol desaturase (CYP710A family) that converts β-sitosterol to stigmasterol. nih.govresearchgate.netacs.org
Fermentation Optimization: Process parameters such as pH, temperature, and nutrient composition are optimized to enhance cell growth and product yield. acs.org
Table 1: Metabolic Engineering Strategies in S. cerevisiae for Phytosterol Production
| Strategy | Target Gene/Pathway | Effect on Stigmasterol Pathway | Reference |
| Upregulation of MVA Pathway | HMG-CoA reductase (HMGR) | Increased FPP precursor supply | acs.orgfrontiersin.org |
| Downregulation of Competing Pathway | ERG9 (squalene synthase) | Increased flux towards heterologous sterol synthesis | mdpi.com |
| Downregulation of Competing Pathway | ARE1, ARE2 (sterol esterification) | Increased availability of free sterol intermediates | researchgate.net |
| Heterologous Gene Expression | Plant-derived C22-sterol desaturase (CYP710A) | Conversion of β-sitosterol to stigmasterol | researchgate.net |
| Cofactor Engineering | Glucose-6-phosphate dehydrogenase (Zwf1) | Increased NADPH availability | nih.gov |
Engineering Strategies in Escherichia coli
Escherichia coli is another attractive host for metabolic engineering due to its rapid growth and well-established genetic tools. cnif.cn However, E. coli does not naturally produce sterols, requiring the introduction of the entire biosynthetic pathway from a precursor like FPP. nih.gov
Key strategies in E. coli involve:
Introduction of the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: To provide the necessary isoprenoid precursors. Overexpressing key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and farnesyl pyrophosphate synthase (FPS), has been shown to increase triterpenoid (B12794562) production. cnif.cn
Heterologous Expression of the Post-FPP Pathway: This includes introducing genes for squalene synthase (SQS), squalene epoxidase (SQE), cycloartenol synthase (CAS), and subsequent enzymes for the conversion to stigmasterol. nih.gov The order of gene expression can be crucial for functional expression. nih.gov
Enhancing Redox Partner Availability: Co-expression of bacterial redox partner protein genes can significantly increase the production of triterpenes. nih.gov
Table 2: Engineered E. coli for Triterpene Production
| Engineering Approach | Genes Introduced/Modified | Observed Outcome | Reference |
| Introduction of Triterpene Biosynthesis Pathway | AtSQS, AtSQE, AtCAS1 | Production of cycloartenol, a precursor to stigmasterol | nih.gov |
| Enhancement of Precursor Supply | Overexpression of dxs and ispA | Increased FPP availability | cnif.cn |
| Optimization of Redox Cofactors | Co-expression of bacterial NADPH-regenerating genes (zwf or gdh) | Several-fold increase in triterpene amounts | nih.gov |
Engineering Strategies in Plants
Metabolic engineering in plants aims to enhance the natural production of stigmasterol. Research has shown that the accumulation of stigmasterol can be influenced by various stresses, suggesting a regulatory role in plant metabolism. mdpi.comresearchgate.net
Key strategies in plants include:
Overexpression of Key Biosynthetic Genes: Overexpressing the C22-sterol desaturase gene (CYP710A) has been shown to significantly increase stigmasterol production in plants like tomato. researchgate.net
Understanding and Modifying Regulatory Networks: Stigmasterol itself may play a role in regulating sterol biosynthesis, potentially through feedback inhibition of HMGR. frontiersin.org Elucidating these regulatory networks can open new avenues for pathway engineering.
Challenges and Future Perspectives
Despite the progress, several challenges remain. The heterologous expression of plant enzymes, particularly cytochrome P450s like CYP710A, can be inefficient in microbial hosts. acs.org Furthermore, the accumulation of heterologous sterols can be toxic to the host cells or lead to their esterification, making them unavailable for downstream reactions. acs.org
Future research will likely focus on:
Enzyme Engineering: Improving the activity and stability of key enzymes through protein engineering.
Systems Metabolic Engineering: Employing a holistic approach that combines metabolic flux analysis, transcriptomics, and proteomics to identify and address bottlenecks across the entire metabolic network.
Development of Robust Host Strains: Engineering host organisms that are more tolerant to the accumulation of heterologous sterols.
Advanced Fermentation Strategies: Developing novel fermentation processes, such as two-phase systems, to improve product recovery and reduce toxicity. mdpi.com
By addressing these challenges, metabolic engineering holds the potential to establish highly efficient and sustainable platforms for the production of Stigmasta-5,22-dien-3-ol and other valuable phytosterols.
Biological Roles and Physiological Functions Non Human Specific
Role in Plant Physiology and Development
In plants, stigmasterol (B192456) is indispensable for growth, development, and adaptation. It is synthesized from β-sitosterol and its concentration relative to other sterols is a critical factor in many physiological processes. nih.govmdpi.com
Stigmasterol is a fundamental component of plant cell membranes, where it plays a crucial role analogous to cholesterol in animal cells. wikipedia.orgmdpi.com It inserts into the phospholipid bilayer, helping to regulate membrane fluidity and permeability. nih.govfrontiersin.org The presence of a double bond in its side chain makes stigmasterol more flexible than other plant sterols like β-sitosterol, which in turn increases membrane fluidity. nih.gov This modulation of the membrane's physical state is vital for the proper function of membrane-bound enzymes and transport proteins. nih.govcabidigitallibrary.org The ratio of stigmasterol to other sterols, such as β-sitosterol, is a key determinant of membrane characteristics and can influence a variety of metabolic and signaling pathways. nih.govmdpi.com
Table 1: Influence of Stigmasterol on Plant Cell Membrane Properties
| Membrane Property | Effect of Stigmasterol | Significance |
| Fluidity | Generally increases fluidity due to its flexible side chain. nih.gov | Maintains optimal membrane function across varying temperatures. nih.govtandfonline.com |
| Permeability | Can increase permeability to water and ions. nih.govmdpi.com | Affects ion homeostasis and transport across the membrane. frontiersin.org |
| Integrity | Contributes to the overall structural integrity and stability of the membrane. wikipedia.org | Essential for cell viability and proper cellular function. |
| Protein Activity | Modulates the activity of membrane-bound proteins, such as H+-ATPase. nih.govfrontiersin.org | Crucial for signaling and transport processes. frontiersin.org |
Stigmasterol is recognized as a "stress sterol" due to its accumulation in plants under various biotic and abiotic stress conditions. nih.govnih.gov Its synthesis increases in response to challenges such as pathogen attack, wounding, extreme temperatures, drought, and UV radiation. nih.govfrontiersin.orgmdpi.com By altering membrane fluidity, stigmasterol helps plants adapt to these unfavorable conditions. nih.govresearchgate.net For example, increased levels of stigmasterol can enhance tolerance to low temperatures and drought. nih.gov The conversion of β-sitosterol to stigmasterol is often triggered by pathogen-associated molecules and reactive oxygen species (ROS), suggesting its role in plant defense signaling. nih.govmdpi.com However, the precise role can be complex, as some studies have shown that increased stigmasterol can paradoxically increase susceptibility to certain bacterial pathogens. nih.govmdpi.com
Table 2: Changes in Stigmasterol Levels in Response to Various Plant Stressors
| Stressor | Plant Species Example | Observed Change in Stigmasterol | Reference |
| Pathogen Infection | Arabidopsis thaliana | Increased conversion from β-sitosterol | nih.gov |
| Drought | Oryza sativa (rice) | Increased accumulation in drought-tolerant cultivars | nih.gov |
| Salinity | Halophytes | Active synthesis under high salinity | nih.gov |
| Low Temperature | Various | Accumulation to increase membrane fluidity | nih.gov |
| UV Radiation | Grapevine | Contributes to the UV-B stress response | nih.govmdpi.com |
Beyond its structural capacity, stigmasterol is involved in crucial signaling pathways that govern plant growth and development. nih.govtdx.cat It is a precursor for the biosynthesis of brassinosteroids, a class of steroid hormones vital for cell elongation, division, and differentiation. frontiersin.orgresearchgate.net Fluctuations in stigmasterol levels during development and in response to environmental signals suggest its direct involvement in signaling activities. frontiersin.org For instance, stigmasterol is implicated in gravitropism and can activate the plasma membrane H+-ATPase, which is essential for creating the electrochemical gradients needed for ion transport and nutrient uptake. frontiersin.orgresearchgate.netfrontiersin.org Analysis of mutants with altered stigmasterol levels confirms that a proper sterol balance is necessary for normal plant development, including embryonic morphogenesis. nih.govfrontiersin.org
Involvement in Plant Stress Responses and Defense Mechanisms
Function in Fungi and Other Microorganisms
While ergosterol (B1671047) is the characteristic sterol in most fungi, stigmasterol and other phytosterols (B1254722) can be found in some fungal species, such as the endophytic fungus Colletotrichum gloeosporioides, and various other microorganisms. mdpi.comnih.gov In these organisms, it is presumed to serve a similar structural role in membranes as other sterols, maintaining membrane fluidity and integrity. mdpi.comwiley.com The presence of stigmasterol in fungal membranes can influence their susceptibility to antifungal agents that target ergosterol biosynthesis. wiley.com Stigmasterol is also found in some stress-tolerant algae, like Coccomyxa subellipsoidea, which thrives in extremely cold environments, suggesting its role in adaptation. mdpi.com Furthermore, stigmasterol has demonstrated antimicrobial properties against a range of bacteria and fungi, potentially by disrupting membrane function or key cellular enzymes. nih.govwiley.comresearchgate.netresearchgate.net
Ecological Interactions and Chemical Ecology
Stigmasterol is a component of pollen and can play a role in the chemical ecology of plant-pollinator interactions, such as those involving bees. cdnsciencepub.com
Plants release a variety of compounds, including stigmasterol, from their roots into the surrounding soil, an area known as the rhizosphere. These root exudates can significantly shape the composition and activity of soil microbial communities. researchgate.net For example, inoculation of duckweed with the rhizospheric bacterium Pseudomonas sp. induced the specific exudation of stigmasterol, which in turn altered the microbial community to favor denitrifying bacteria, enhancing nitrogen removal from the water. researchgate.net This suggests that stigmasterol can act as a signaling molecule in the rhizosphere, mediating the communication between plants and beneficial soil microbes. researchgate.net The composition of the soil microbiome, influenced by such chemical cues, can have profound effects on plant growth, nutrient uptake, and the accumulation of secondary metabolites in the plant. frontiersin.org
Advanced Analytical Methodologies for Research
Chromatographic Techniques
Chromatography is fundamental in the separation and analysis of Stigmasta-5,22-dien-3-ol from complex mixtures. Different chromatographic methods offer specific advantages for both qualitative and quantitative assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of Stigmasta-5,22-dien-3-ol. In this technique, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. innovareacademics.innih.gov
For instance, in the analysis of a methanolic extract of Cenchrus ciliaris, Stigmasta-5,22-dien-3-ol was identified as a major component, constituting 12.68% of the extract with a retention time of 36.461 minutes. innovareacademics.inirjponline.org The mass spectra of the compounds found in extracts are typically matched with established libraries like the National Institute of Standards and Technology (NIST) and Willey 8 for confirmation. innovareacademics.in Similarly, GC-MS analysis of Cryptocoryne retrospiralis leaf extract identified Stigmasta-5,22-dien-3-ol as a predominant compound, with a peak area of 32.32%. ukaazpublications.com In some cases, derivatization to a trifluoroacetate (B77799) form is used to improve its chromatographic behavior and detection. nih.gov The mass spectrum of Stigmasta-5,22-dien-3-ol often shows a molecular ion peak at m/z 412. researchgate.net
The quantitative analysis by GC-MS allows for the determination of the concentration of Stigmasta-5,22-dien-3-ol in a given sample. For example, its abundance in various seagrass species has been quantified, showing significant variation between species and even between different parts of the plant, such as leaves and roots. smujo.id
| Plant Source | Plant Part | Extraction Solvent | Percentage Area (%) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Cenchrus ciliaris | Root | Methanol | 12.68 | 36.461 | innovareacademics.inirjponline.org |
| Cryptocoryne retrospiralis | Leaf | Methanol | 32.32 | Not Specified | ukaazpublications.com |
| Cymodocea serrulata | Leaves | Hexane | 62.4 | Not Specified | smujo.id |
| Thalassia hemprichii | Leaves | Hexane | 10.6 | Not Specified | smujo.id |
High-Performance Liquid Chromatography (HPLC) in Sterol Profiling
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of sterols, including Stigmasta-5,22-dien-3-ol. dergipark.org.tr It is particularly useful for separating non-volatile or thermally sensitive compounds that are not suitable for GC-MS. In sterol profiling, HPLC allows for the separation of a complex mixture of sterols, providing a detailed profile of the sterol composition of a sample. bioline.org.br The use of a C18 column with acetonitrile/water gradients is a common method for achieving high-purity separation of Stigmasta-5,22-dien-3-ol.
Advanced Separation Techniques (e.g., Preparative TLC, Reverse-Phase HPLC)
For the isolation of pure Stigmasta-5,22-dien-3-ol from natural extracts, advanced separation techniques are employed. Preparative Thin-Layer Chromatography (PTLC) is a method used for isolating compounds on a larger scale than analytical TLC. asianpubs.orgresearchgate.net For instance, Stigmasta-5,22-dien-3-ol has been isolated from plant extracts using preparative TLC with a silica (B1680970) gel plate. asianpubs.orgresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of Stigmasta-5,22-dien-3-ol. In RP-HPLC, a non-polar stationary phase and a polar mobile phase are used, which is effective for separating hydrophobic compounds like sterols. mpg.de For example, a C8 column with an acetonitrile/methanol mobile phase has been successfully used for the purification of phytosterols (B1254722) from Spondias mombin. bioline.org.br Repetitive reverse-phase HPLC has been used to enrich the 24β-epimer, poriferasterol, from a mixture containing the dominant 24α-epimer, stigmasterol (B192456). researchgate.net
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of Stigmasta-5,22-dien-3-ol. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments. The ¹H NMR spectrum of Stigmasta-5,22-dien-3-ol shows characteristic signals for its various protons. For example, signals for two tertiary methyl groups at C-18 and C-19 typically appear around δ 0.68 and δ 1.00 ppm, respectively. researchgate.net The olefinic protons at C-22 and C-23 show a pair of doublets around δ 5.01 and δ 5.15 ppm. researchgate.net A multiplet around δ 3.53 ppm is indicative of the H-3 proton adjacent to the hydroxyl group. asianpubs.org
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of Stigmasta-5,22-dien-3-ol reveals signals for all 29 carbon atoms. Key signals include those for the double-bonded carbons C-5 and C-6 at approximately δ 140.8 and δ 121.7 ppm, and the carbon bearing the hydroxyl group (C-3) at around δ 71.8 ppm. researchgate.net The olefinic carbons of the side chain, C-22 and C-23, resonate at approximately δ 138.3 and δ 129.3 ppm. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT spectrum of a related compound, Stigmasta-7,22-dien-3-ol, indicated the presence of six methyl, nine methylene, and eleven methine carbons, which is consistent with the general sterol structure. core.ac.uk
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| C-3 | ~3.53 (m) | ~71.8 | researchgate.netasianpubs.org |
| C-5 | - | ~140.8 | researchgate.net |
| C-6 | ~5.34 (d) | ~121.7 | researchgate.netasianpubs.org |
| C-18 | ~0.68 (s) | ~12.0 | researchgate.netresearchgate.net |
| C-19 | ~1.00 (s) | ~19.4 | researchgate.netresearchgate.net |
| C-21 | ~0.92 (d) | ~18.8 | researchgate.netresearchgate.net |
| C-22 | ~5.15 (dd) | ~138.3 | researchgate.netresearchgate.net |
| C-23 | ~5.01 (dd) | ~129.3 | researchgate.netresearchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Stigmasta-5,22-dien-3-ol shows characteristic absorption bands. A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The C=C stretching of the double bonds in the ring and side chain appears around 1655 cm⁻¹. vulcanchem.com Vibrations corresponding to the steroidal skeleton are observed in the region of 1450–1375 cm⁻¹. vulcanchem.com
Mass Spectrometry (MS) Applications beyond Basic Identification
Mass spectrometry (MS) serves as a powerful tool for the structural elucidation of Stigmasta-5,22-dien-3-ol, extending far beyond simple molecular weight determination. Advanced MS techniques, particularly when coupled with chromatographic separation, provide detailed insights into the compound's structure through characteristic fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a frequently employed method for sterol analysis. researchgate.net In GC-MS, Stigmasta-5,22-dien-3-ol, often as a more volatile derivative, undergoes fragmentation upon electron ionization (EI). The resulting mass spectrum displays a series of fragment ions that are diagnostic for the sterol core and the side chain. While the molecular ion peak can be observed, a characteristic loss of a water molecule from the 3-hydroxyl group is common. Further fragmentation of the steroid nucleus and cleavage of the side chain provides a fingerprint for identification. uanl.mxresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing Stigmasta-5,22-dien-3-ol without the need for derivatization. usask.ca Atmospheric pressure chemical ionization (APCI) is a particularly effective ionization source for sterols. usask.cawiley.com In positive ion mode, APCI typically generates a protonated molecule that readily loses a water molecule, resulting in a prominent [M+H-H₂O]⁺ ion, which is often used as the precursor ion for tandem mass spectrometry (MS/MS) experiments. researchgate.netwiley.com
Tandem mass spectrometry (MS/MS) is invaluable for confirming the identity of Stigmasta-5,22-dien-3-ol and for quantifying it in complex matrices. usask.canih.gov By selecting the precursor ion (e.g., m/z 395.3, corresponding to [M+H-H₂O]⁺) and inducing collision-induced dissociation, a unique product ion spectrum is generated. This process, often performed in a multiple reaction monitoring (MRM) mode, enhances selectivity and sensitivity, allowing for reliable quantification even at trace levels. researchgate.netusask.camdpi.com Specific transitions, such as the fragmentation of the C-ring or the loss of parts of the C17 side chain, are monitored. researchgate.net For instance, a transition from m/z 395 (precursor) to m/z 297 (product ion resulting from side-chain cleavage) has been noted for stigmasterol analysis. researchgate.net
The table below summarizes key mass spectrometric data for the analysis of Stigmasta-5,22-dien-3-ol.
| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Remarks |
| GC-MS | Electron Ionization (EI) | 412 (M⁺) | 394 ([M-H₂O]⁺), 273 ([M-side chain]⁺), 255 | Fragmentation pattern is used for library matching and identification. uanl.mxcabidigitallibrary.orginnovareacademics.in |
| LC-MS/MS | APCI (+) | 395.3 ([M+H-H₂O]⁺) | 297 | The [M+H-H₂O]⁺ ion is a characteristic and abundant ion for sterols with APCI and is often selected for MS/MS. researchgate.netwiley.com |
| MALDI-TOF/TOF | Positive Mode | Varies with derivative | Derivative-specific fragments (e.g., m/z 146.03 for picolinyl esters) | Derivatization is used to enhance ionization efficiency. nih.gov |
Derivatization Strategies for Enhanced Analysis
To improve the analytical performance of Stigmasta-5,22-dien-3-ol, particularly in gas chromatography, derivatization is a common and often necessary sample preparation step. The primary goal is to block the polar hydroxyl group at the C-3 position, thereby increasing the compound's volatility and thermal stability, and improving chromatographic peak shape. researchgate.netidc-online.com
Silylation is the most widely used derivatization technique for sterols. mdpi.comidc-online.com This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.netsciencepublishinggroup.com
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) idc-online.com
These reagents, often used with a catalyst like trimethylchlorosilane (TMCS) or in a solvent such as pyridine (B92270), produce TMS-ether derivatives of Stigmasta-5,22-dien-3-ol. researchgate.netthermofisher.com These derivatives are more volatile and less prone to degradation in the hot GC injector and column. idc-online.com MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more hydrolytically stable and can produce more specific fragmentation patterns in mass spectrometry. idc-online.com
Acetylation is another common strategy, where acetic anhydride (B1165640) is used to convert the hydroxyl group into an acetate (B1210297) ester. mdpi.com This method also enhances volatility for GC analysis. dergipark.org.tr
Trifluoroacetylation represents a more advanced technique. Using trifluoroacetic anhydride (TFAA), trifluoroacetate derivatives are formed. mdpi.com These derivatives offer several advantages over silyl (B83357) ethers, including better stability, shorter GC retention times, and the introduction of fluorine atoms, which can enhance detector sensitivity and produce highly specific mass spectral fragments for trace-level quantification in complex environmental samples. mdpi.com
For matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where neutral molecules like sterols are difficult to ionize, specific derivatization strategies have been developed to introduce a charged or easily ionizable group. These include conversion to:
Picolinyl esters nih.gov
N-methylpyridyl ethers nih.gov
Sulphated esters nih.gov
These derivatives significantly enhance ionization efficiency and provide characteristic fragmentation patterns in MS/MS analysis, which is useful for structural confirmation. nih.gov
The following table outlines common derivatization strategies for Stigmasta-5,22-dien-3-ol.
| Derivatization Strategy | Reagent(s) | Derivative Formed | Analytical Technique | Key Advantages |
| Silylation | BSTFA or MSTFA (+TMCS) | Trimethylsilyl (TMS) ether | GC-MS | Increases volatility and thermal stability; most common method. researchgate.netidc-online.comresearchgate.net |
| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | GC-MS | Forms more stable derivatives with specific mass fragmentation. idc-online.com |
| Acetylation | Acetic Anhydride | Acetate ester | GC-MS | Enhances volatility. mdpi.comdergipark.org.tr |
| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | GC-MS, GC-MS/MS | Improved stability, shorter retention times, highly specific fragmentation for trace analysis. mdpi.com |
| Esterification/Etherification | Picolinic acid, N-methyl-4-pyridone, Sulfur trioxide pyridine complex | Picolinyl ester, N-methylpyridyl ether, Sulphated ester | MALDI-MS | Enhances ionization efficiency for MALDI analysis. nih.gov |
Statistical and Chemometric Approaches in Metabolomics Studies
Stigmasta-5,22-dien-3-ol is frequently identified in untargeted metabolomics studies of plants and environmental samples. researchgate.netresearchgate.netmdpi.com In this context, chemometrics and multivariate statistical analysis are essential tools for interpreting the large and complex datasets generated by analytical platforms like GC-MS and LC-MS. mdpi.comunicatt.itd-nb.info These statistical methods help to identify patterns and variations in metabolite profiles, allowing researchers to discriminate between different sample groups and identify key biomarkers, including Stigmasta-5,22-dien-3-ol.
Commonly applied chemometric techniques include:
Principal Component Analysis (PCA): An unsupervised method used for data visualization, dimensionality reduction, and identifying outliers or trends within the data. researchgate.netd-nb.info
Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): Supervised methods that are used to build a model to maximize the separation between predefined sample classes (e.g., healthy vs. diseased plants, or samples from different geographical origins). mdpi.comrsc.orgnih.gov
A notable application is in the study of rhizosphere soils from Panax notoginseng. researchgate.netrsc.org In this research, GC-MS-based metabolomics coupled with chemometrics was used to compare the chemical profiles of soils where P. notoginseng was cultivated (with both healthy and ill plants) against uncultivated soils. The PLS-DA score plot showed a clear separation between the cultivated and uncultivated soil samples. rsc.org By examining the variable importance in projection (VIP) values and loading plots from the PLS-DA model, researchers identified the compounds that contributed most significantly to this separation. Stigmasta-5,22-dien-3-ol was found to be one of the key differentiating metabolites, present in higher amounts in the cultivated soils compared to the uncultivated control soils. researchgate.netrsc.org
Similarly, chemometric models have been used to discriminate the geographic origin of agricultural products like perilla and sesame seeds. mdpi.com Metabolite profiling, including the analysis of sterols, is performed, and the resulting data is subjected to OPLS-DA to build a predictive model that can classify samples based on their origin. mdpi.com Such studies demonstrate the power of combining advanced analytical techniques with statistical analysis to reveal the role of specific compounds like Stigmasta-5,22-dien-3-ol in complex biological and environmental systems.
The table below provides an example of a metabolomics study where Stigmasta-5,22-dien-3-ol was a significant compound.
| Study Objective | Organism/Matrix | Analytical Methods | Chemometric Approach | Role of Stigmasta-5,22-dien-3-ol |
| To identify differential liposoluble components in rhizosphere soils. | Panax notoginseng rhizosphere soil | GC-MS | PCA, PLS-DA | Identified as a key biomarker contributing to the significant difference between cultivated and uncultivated soils; higher content found in cultivated soils. researchgate.netrsc.org |
| To discriminate geographic origins of seeds. | Perilla and Sesame seeds | GC-MS | PCA, PLS-DA, OPLS-DA | Profiled as part of the lipophilic metabolites used to build a robust OPLS-DA model for authenticating geographic origin. mdpi.com |
| To investigate metabolic alterations in processed beans. | Red Kidney Beans (Phaseolus vulgaris L.) | LC-MS | OPLS-DA | Profiled as one of several phytosterols whose levels were unevenly distributed among raw, germinated, and fermented samples. nih.gov |
| To profile metabolites in legume sprouts. | Legume Sprouts (Cicer, Vicia, etc.) | NMR | PCA | Identified as one of 32 metabolites used to assess metabolome heterogeneity among different legume sprouts. nih.gov |
Derivatives, Analogs, and Structural Modifications
Naturally Occurring Derivatives
Stigmasta-5,22-dien-3-ol is often found in nature not as a free sterol but as part of a more complex molecular structure. These naturally occurring derivatives include acetate (B1210297) esters, glycosides, and oxysterols, each with unique characteristics and distributions.
Acetate Esters:
Stigmasterol (B192456) acetate, the acetate ester of stigmasta-5,22-dien-3-ol, is a frequently encountered derivative in various plant species. nih.govcymitquimica.comnist.gov It has been isolated from the Himalayan herb Astilbe rivularis and various seagrass species. nih.govsmujo.id The acetylation of the 3-hydroxyl group modifies the polarity of the molecule, which can influence its biological activity and solubility. smolecule.com
Glycosides:
Glycosylation, the attachment of a sugar moiety, is another common modification of stigmasta-5,22-dien-3-ol. Stigmasterol 3-O-beta-D-glucoside is a steroid saponin (B1150181) where a beta-D-glucopyranosyl residue is linked to the 3-hydroxyl group. nih.govebi.ac.ukcontaminantdb.ca This derivative has been isolated from plants such as Symplocos lancifolia, Inula anatolica, and Rhinacanthus nasutus. nih.gov The glycosidic linkage significantly increases the water solubility of the sterol.
Oxysterols:
Oxysterols are oxidized derivatives of sterols, and several oxysterols of stigmasta-5,22-dien-3-ol have been identified in various natural sources. These compounds are formed through enzymatic or non-enzymatic oxidation processes. Examples include 7-ketostigmasterol (B1255725) and 7β-hydroxystigmasterol. researchgate.net The presence and profile of oxysterols can be indicative of oxidative stress or specific metabolic pathways within an organism.
The search for novel natural products continues to uncover new glycosides of stigmasta-5,22-dien-3-ol. For instance, (22E,24S)-Stigmasta-5,22,25-trien-3β-ol has been isolated from the plant Clerodendrum viscosum. researchgate.net The isolation of such compounds typically involves extraction from the plant material followed by chromatographic separation. Comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), is then employed to elucidate the precise structure, including the nature of the sugar moiety and the stereochemistry of the glycosidic bond. researchgate.net The discovery and characterization of new glycosides contribute to our understanding of the chemical diversity of plant secondary metabolites.
Oxidation Products and Degradation Pathways of Stigmasta-5,22-dien-3-ol in Research Settings
In research settings, the oxidation and degradation of stigmasta-5,22-dien-3-ol are studied to understand its stability and the formation of potentially bioactive or toxic compounds. These studies often involve subjecting the sterol to conditions that mimic food processing or environmental exposure.
The oxidation of stigmasta-5,22-dien-3-ol can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Common oxidation products include:
7-ketostigmasterol : Formed by the oxidation of the 7-position. researchgate.net
Epoxides : Such as 5,6-epoxides, formed by the oxidation of the double bond in the B-ring. aocs.org
Triols : For example, stigmast-22-en-3,5,6-triol, resulting from the opening of the epoxide ring. aocs.org
Diones : Like stigmasta-4,22-diene-3,6-dione.
Research has shown that heating stigmasterol in the presence of purified triacylglycerol at 180°C can produce epimeric 7-hydroxystigmasterol, 5,6-epoxide, and stigmast-22-en-3,5,6-triol. aocs.org Further oxidation can lead to the formation of stigmasta-4,22-diene-3-one, stigmasta-3,5,22-triene-7-one, and stigmasta-3,5,22-triene. aocs.org
The thermal degradation of stigmasta-5,22-dien-3-ol is a significant area of research, particularly in the context of food science. When heated at high temperatures, such as those used in frying, stigmasterol can undergo complex degradation reactions.
Studies have demonstrated that heating stigmasterol at 180°C leads to its degradation and the formation of various oxidation products. researchgate.net Interestingly, the degradation rate and the types of products formed can be influenced by the temperature. At 60°C, 7-ketostigmasterol is the dominant oxidation product, whereas at 180°C, 5,6β-epoxy and 7β-hydroxy derivatives are the main products. researchgate.net
Beyond simple oxidation, high-temperature treatment can also lead to the formation of dimers and oligomers. researchgate.net These are high molecular weight compounds formed by the linking of two or more stigmasterol molecules, potentially through ether bonds. researchgate.net The formation of these polymeric products can account for a significant portion of the degraded stigmasterol. researchgate.net
Synthetic Modification and Analog Design for Research Purposes
The synthetic modification of stigmasta-5,22-dien-3-ol and the design of its analogs are crucial for a variety of research applications, including the development of new therapeutic agents and the investigation of biological pathways.
Stigmasta-5,22-dien-3-ol can be subjected to a wide range of chemical transformations to create novel derivatives. These reactions often target the hydroxyl group at C-3 and the double bonds at C-5 and C-22.
Some common synthetic transformations include:
Esterification : The reaction of the 3-hydroxyl group with various acids or acid derivatives to form esters. For example, stigmasterol acetate is synthesized by reacting stigmasterol with acetic anhydride (B1165640). smolecule.com Another example is the formation of stigmasterol trifluoroacetate (B77799). nih.gov
Oxidation : The controlled oxidation of the hydroxyl group to a ketone, or the oxidation of the double bonds to form epoxides or diols. For instance, stigmasta-4,22-dien-3-one (B56674) can be synthesized from stigmasterol.
Reduction : The hydrogenation of the double bonds to produce saturated stanol derivatives.
Halogenation : The introduction of halogen atoms at specific positions, which can serve as a handle for further synthetic manipulations. rsc.org
These synthetic pathways allow for the systematic modification of the stigmasterol structure, enabling the exploration of structure-activity relationships.
The stereochemistry of stigmasta-5,22-dien-3-ol and its analogs plays a critical role in their biological activity. The molecule has several chiral centers, and the spatial arrangement of its functional groups can significantly impact its interaction with biological targets.
Researchers have conducted stereochemical investigations of synthetic analogs to understand how changes in stereochemistry affect their properties. For example, the C-24 stereochemistry of marine sterols has been determined through the synthesis of stereodefined epimers and comparison of their NMR spectroscopic data. researchgate.net The synthesis of both (24S)- and (24R)-epimers of certain sterols has allowed for the unambiguous assignment of the natural product's stereochemistry. researchgate.net
Such studies are essential for understanding the precise three-dimensional structure required for a particular biological effect and for the rational design of new, more potent, and selective analogs.
Molecular Interactions and Mechanistic Studies in Vitro/in Silico
Enzyme Inhibition Studies
Stigmasta-5,22-dien-3-ol and its derivatives have demonstrated notable inhibitory effects against several key enzymes implicated in various biological pathways.
Lanosterol-14-α-demethylase: This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), a vital constituent of fungal cell membranes. nih.govwikipedia.org Molecular modeling studies have shown that Stigmasta-5,22-dien-3-ol acetate (B1210297) can interact with the active site of lanosterol-14-α-demethylase. waocp.orgresearchgate.net This interaction is characterized by a significant binding energy, suggesting a potential disruption of the ergosterol synthesis pathway, which may explain the observed antifungal properties. waocp.orgresearchgate.net
α-Glucosidase and α-Amylase: These enzymes are key players in carbohydrate digestion and absorption, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Stigmasta-5,22-dien-3-ol and its acetate form have been shown to inhibit both α-glucosidase and α-amylase. nih.govnih.govsmujo.id Studies have reported significant inhibitory activity, with some extracts containing this compound showing higher potency than the standard drug, acarbose. nih.govresearchgate.net The inhibitory action of stigmasterol (B192456) compounds, including Stigmasta-5,22-dien-3-ol, has been observed to be dose-dependent. mdpi.commdpi.com
Table 1: Enzyme Inhibition by Stigmasta-5,22-dien-3-ol and its Derivatives
| Enzyme | Compound Form | Observed Effect | Reference |
|---|---|---|---|
| Lanosterol-14-α-demethylase | Stigmasta-5,22-dien-3-ol, acetate | Interaction with active site, significant binding energy | waocp.orgresearchgate.net |
| α-Glucosidase | Stigmasta-5,22-dien-3-ol | Significant inhibition | nih.gov |
| α-Glucosidase | Stigmasta-5,22-dien-3-ol, acetate | Inhibitory activity | nih.govresearchgate.net |
| α-Amylase | Stigmasta-5,22-dien-3-ol | Significant inhibition | nih.gov |
| α-Amylase | Stigmasta-5,22-dien-3-ol, acetate | Inhibitory activity | nih.gov |
Molecular Docking and Computational Chemistry for Target Binding Prediction
Computational methods, particularly molecular docking, have been instrumental in predicting and analyzing the binding of Stigmasta-5,22-dien-3-ol to various protein targets. These in silico approaches provide valuable insights into the compound's potential mechanisms of action.
Docking studies have revealed that Stigmasta-5,22-dien-3-ol can effectively bind to a range of protein targets. For instance, it has shown high binding affinity towards proteins involved in oxidative stress, such as NADPH oxidase and human carbonyl reductase I. asianpubs.org Furthermore, this compound has been identified as a potential inhibitor of key enzymes in viral replication, like the main protease (Mpro) of SARS-CoV-2. scispace.comnih.gov Molecular docking simulations have also suggested its potential in the treatment of diabetes, hypertension, and inflammation by demonstrating favorable binding energies with relevant protein targets. longdom.orglongdom.org
Ligand-Protein Interaction Analysis
The analysis of ligand-protein interactions provides a detailed picture of how Stigmasta-5,22-dien-3-ol binds to its targets. These interactions are primarily governed by hydrogen bonds and hydrophobic interactions.
In the case of lanosterol-14-α-demethylase, Stigmasta-5,22-dien-3-ol acetate has been shown to bind to key amino acid residues within the active site, such as His377 and Phe380. waocp.org Similarly, when docked with the main protease of SARS-CoV-2, Stigmasta-5,22-dien-3-ol forms hydrogen bonds and hydrophobic contacts with several interacting residues, indicating a mode of action that may be similar to other known inhibitors. scispace.com These detailed interaction analyses are crucial for understanding the compound's inhibitory potential and for guiding further drug development efforts.
Table 2: Predicted Protein Targets and Binding Interactions of Stigmasta-5,22-dien-3-ol from Molecular Docking Studies
| Protein Target | Predicted Biological Effect | Key Interacting Residues | Reference |
|---|---|---|---|
| Lanosterol-14-α-demethylase | Antifungal | His377, Phe380 | waocp.org |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral | Not specified | scispace.comnih.gov |
| NADPH Oxidase | Antioxidant | Not specified | asianpubs.org |
| Human Carbonyl Reductase I | Antioxidant | Not specified | asianpubs.org |
| α-Glucosidase | Antidiabetic | Not specified | nih.gov |
| α-Amylase | Antidiabetic | Not specified | nih.gov |
Studies on Cellular Mechanisms in Non-Human Models
The effects of Stigmasta-5,22-dien-3-ol have been investigated in various non-human cellular models, providing insights into its fundamental biological activities.
Impact on Membrane Integrity and Function in Fungi and Leishmania
A key mechanism of action for Stigmasta-5,22-dien-3-ol appears to be the disruption of cell membrane integrity and function, particularly in fungi and the protozoan parasite Leishmania.
In Leishmania, sterols are essential for membrane structure and fluidity. Studies have shown that alterations in the sterol composition, including the levels of Stigmasta-5,22-dien-3-ol, can affect the parasite's viability. nih.gov For instance, the overexpression of certain enzymes involved in sterol biosynthesis can lead to changes in the membrane's sterol profile, potentially impacting the parasite's susceptibility to drugs like Amphotericin B. nih.gov While direct studies on Stigmasta-5,22-dien-3-ol's effect on Leishmania membrane integrity are still emerging, the critical role of sterols in these parasites suggests it as a promising area of investigation. asm.orgd-nb.info The antifungal activity of this compound is also linked to its ability to interfere with ergosterol biosynthesis, leading to a compromised cell membrane. waocp.orgresearchgate.net
Regulation of Biochemical Pathways
Research suggests that Stigmasta-5,22-dien-3-ol can modulate various biochemical pathways, including those related to antioxidant defense and DNA damage.
Studies have indicated that Stigmasterol, a class of compounds to which Stigmasta-5,22-dien-3-ol belongs, possesses antioxidant properties that can protect against lipid peroxidation and DNA damage. researchgate.net Molecular docking studies have further supported the potential of Stigmasta-5,22-dien-3-ol to act as an antioxidant by showing its high binding affinity to enzymes like NADPH oxidase, which are involved in oxidative stress. asianpubs.org The regulation of reactive oxygen species (ROS) by stigmasterol compounds also points towards their potential in mitigating cellular damage. mdpi.com
Biotechnological and Synthetic Biology Approaches
Genetic Engineering of Organisms for Enhanced Stigmasta-5,22-e-dien-3-ol Production
Genetic engineering offers a powerful toolkit to increase the production of this compound in both plants and microorganisms. acs.org This involves the targeted modification of an organism's genetic material to favorably alter its metabolic pathways.
In plants, a key strategy is the overexpression of genes encoding enzymes involved in the stigmasterol (B192456) biosynthetic pathway. The conversion of β-sitosterol to stigmasterol is a critical step catalyzed by the enzyme sterol C-22 desaturase (CYP710A). tubitak.gov.trnih.gov Research has shown that increasing the activity of this enzyme can lead to higher levels of stigmasterol. nih.gov For instance, mutating the hydra/fackel genes in Arabidopsis, which encode for other enzymes in the sterol pathway, has been shown to elevate stigmasterol levels. nih.gov Furthermore, the overexpression of both sterol methyl transferase and sterol desaturase genes, which are the first and last enzymes in the stigmasterol biosynthesis pathway, is a promising future direction for significantly increasing production in transformed plant cells. researchgate.net
Microorganisms, particularly yeast like Saccharomyces cerevisiae, are also attractive platforms for producing phytosterols (B1254722) due to their well-characterized genetics and amenability to genetic manipulation. nih.govacs.orgresearchgate.net However, establishing heterologous sterol pathways in yeast can be challenging due to the crosstalk with the native ergosterol (B1671047) biosynthesis pathway. nih.govacs.orgresearchgate.net Researchers have engineered yeast to produce campesterol (B1663852), a precursor to stigmasterol, by introducing plant enzymes and upregulating the mevalonate (B85504) pathway. nih.govacs.org While initial attempts to convert campesterol to downstream products were hindered by its esterification in yeast, further engineering to inactivate yeast acyltransferases has enhanced the production of free campesterol, a crucial step towards synthesizing other phytosterols. aiche.org
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene/Enzyme Family | Function | Organism(s) Studied |
| CYP710A | Catalyzes the C-22 desaturation of β-sitosterol to form stigmasterol. tubitak.gov.trnih.gov | Arabidopsis, Physcomitrella patens tubitak.gov.trnih.gov |
| Sterol Methyl Transferase-2 | The initial enzyme in the biosynthesis of stigmasterol from methylfecosterol. researchgate.net | Plants researchgate.net |
| hydra/fackel genes | Encode sterol isomerase Δ8–Δ7 and sterol C-14 reductase; mutation can increase stigmasterol levels. nih.gov | Arabidopsis nih.gov |
| DWF1 | A key enzyme in plant sterol biosynthesis that acts on isofucosterol to produce sitosterol. researchgate.net | Plants researchgate.net |
Metabolic Engineering of Microbial or Plant Systems
Metabolic engineering involves the targeted redirection of metabolic fluxes within an organism to enhance the production of a desired compound. This approach is being actively pursued for this compound synthesis in both microbial and plant systems.
In plant systems, a significant challenge is the low concentration of stigmasterol, which is influenced by various factors. researchgate.net In vitro cultures, such as suspension and micropropagation techniques, have been explored to increase its production. researchgate.net Hairy root cultures of plants like Artemisia annua and Calendula officinalis have been shown to produce stigmasterol. researchgate.netnih.gov Elicitation, the use of external stimuli to trigger a defense response and secondary metabolite production, is a promising strategy. nih.gov For example, the application of ethylene (B1197577) and abscisic acid has been investigated for its effects on steroid and triterpenoid (B12794562) synthesis in Calendula officinalis hairy roots. nih.gov
In microbial systems, particularly Saccharomyces cerevisiae, metabolic engineering efforts have focused on overcoming the bottlenecks in heterologous phytosterol production. nih.govacs.orgresearchgate.net One major hurdle is that heterologous sterols are often efficiently esterified by the yeast, which prevents their use by downstream enzymes. nih.govacs.orgresearchgate.net Engineering strains to inactivate the genes responsible for sterol esterification is a key strategy to increase the pool of free phytosterols available for further conversion. aiche.org Additionally, upregulating the endogenous mevalonate pathway, which supplies the precursor molecules for sterol synthesis, has been shown to increase the titer of phytosterol intermediates like campesterol. nih.govacs.orgresearchgate.net Through a combination of metabolic engineering, strain evolution, and fermentation engineering, researchers have successfully reconstructed multi-enzyme pathways for the synthesis of a range of phytosterols in yeast, albeit at varying titers. nih.govacs.orgresearchgate.net
Table 2: Research Findings in Metabolic Engineering for Phytosterol Production
| Organism | Engineering Strategy | Key Finding |
| Saccharomyces cerevisiae | Upregulation of the mevalonate pathway. nih.govacs.orgresearchgate.net | Enhanced the titer of campesterol to approximately 40 mg/L. nih.govacs.orgresearchgate.net |
| Saccharomyces cerevisiae | Inactivation of yeast acyltransferases. aiche.org | Increased the production of free campesterol. aiche.org |
| Saccharomyces cerevisiae | Combination of metabolic engineering, strain evolution, and fermentation engineering. nih.govacs.orgresearchgate.net | Reconstructed pathways for campesterol (~7 mg/L), β-sitosterol (~2 mg/L), and other phytosterols. nih.govacs.orgresearchgate.net |
| Artemisia annua | Hairy root cultures. researchgate.net | Produced stigmasterol at a rate of 108.3% (mg/gDW). researchgate.net |
Scalable Production Methods in Controlled Systems
The ultimate goal of biotechnological approaches is to develop scalable and economically viable production methods for this compound. This necessitates the use of controlled systems like bioreactors, where environmental parameters can be precisely managed to optimize growth and product formation.
For plant-based production, in vitro cultures such as plant cell and hairy root cultures present a biotechnological alternative to extraction from raw plant materials. nih.govacs.org These cultures can be grown in large-scale bioreactors, offering a continuous and controlled production system. For instance, suspension cultures of Abutilon indicum have been identified as a potential source for stigmasterol production. tubitak.gov.tr The development of efficient protocols for large-scale cultivation and product extraction from these cultures is an active area of research.
Microbial fermentation using engineered yeast strains is another highly promising approach for scalable production. Saccharomyces cerevisiae is a well-established industrial microorganism with a long history of use in large-scale fermentation processes. The ability to grow these engineered yeast strains to high cell densities in bioreactors offers the potential for high-yield production of phytosterols. The successful reconstitution of phytosterol biosynthetic pathways in yeast, as demonstrated in several studies, lays the groundwork for optimizing fermentation conditions to maximize the production of this compound and its precursors. nih.govacs.orgresearchgate.netaiche.org Further research in fermentation engineering will be crucial to translate these laboratory-scale successes into commercially viable industrial processes.
Future Research Directions and Unexplored Avenues
Elucidation of Detailed Stereochemistry and Isomeric Forms in Specific Biological Contexts
The biological activity of Stigmasta-5,22-dien-3-ol is intrinsically linked to its specific three-dimensional structure. Future research should prioritize the detailed elucidation of its stereochemistry and the roles of its various isomeric forms within specific biological contexts. While the (3β,22E) isomer is the most common, other isomers exist, and their specific functions are largely unknown. For instance, the ratio of stigmasterol (B192456) to its precursor, β-sitosterol, can influence membrane fluidity and the activity of membrane-bound proteins. mdpi.com Understanding how different stereoisomers interact with cellular components like proteins and lipids will be crucial. Advanced analytical techniques will be instrumental in distinguishing and quantifying these isomers in complex biological samples, shedding light on their precise roles in cellular processes.
Discovery of Novel Biological Roles and Signaling Mechanisms in Understudied Organisms
The biological functions of Stigmasta-5,22-dien-3-ol have been primarily studied in higher plants. A significant frontier for research lies in exploring its roles in understudied organisms, particularly marine invertebrates and microorganisms. Recent studies have surprisingly revealed that some marine animals, like the gutless worm Olavius algarvensis, can synthesize their own phytosterols (B1254722), including sitosterol, a close relative of stigmasterol. mpg.denih.gov This discovery challenges the long-held belief that phytosterol synthesis is exclusive to plants and suggests that these compounds may have unique and vital functions in these animals. mpg.de Many marine invertebrates cannot synthesize cholesterol and must obtain sterols from their diet, often modifying ingested phytosterols. researchgate.net Investigating the specific signaling pathways and metabolic transformations of Stigmasta-5,22-dien-3-ol in these organisms could uncover novel biological activities and ecological interactions.
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
To fully comprehend the dynamic roles of Stigmasta-5,22-dien-3-ol within living cells and tissues, the development and application of advanced analytical techniques are paramount. While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been invaluable, they often require sample destruction. researchgate.net Future research will benefit immensely from non-invasive, in situ analysis methods.
High-resolution mass spectrometry imaging techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, are powerful tools for visualizing the spatial distribution of sterols within tissues at a subcellular level. nih.govbiorxiv.org These methods can provide critical information on the localization of Stigmasta-5,22-dien-3-ol in specific membrane domains or organelles, offering clues to its function. nih.gov Further advancements in these techniques will enable a more detailed and dynamic understanding of its cellular behavior.
| Analytical Technique | Application for Stigmasta-5,22-dien-3-ol Analysis | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and identification in various samples. researchgate.net | High sensitivity and established methodology. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis without derivatization, suitable for complex mixtures. researchgate.netmdpi.com | Simplifies sample preparation and enhances specificity. |
| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | High-resolution imaging of sterol distribution in tissues. nih.gov | Provides subcellular localization information. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging | Spatially resolved analysis of sterols in biological sections. nih.govbiorxiv.org | Confirms the identity and distribution of sterols in situ. |
Investigation of Enzymatic Specificity and Substrate Promiscuity
The biosynthesis and modification of Stigmasta-5,22-dien-3-ol are governed by a complex network of enzymes. A key area for future investigation is the detailed characterization of these enzymes, focusing on their specificity and potential for substrate promiscuity. For example, the enzyme C22-sterol desaturase (CYP710A) is responsible for the final step in stigmasterol biosynthesis, converting β-sitosterol. mdpi.comtdx.cat Understanding the factors that regulate the activity of this enzyme is crucial for explaining the observed changes in the stigmasterol to β-sitosterol ratio in response to developmental and environmental cues. tdx.cat
Furthermore, some enzymes in the sterol biosynthetic pathway exhibit substrate promiscuity, meaning they can act on multiple substrates. nih.govresearchgate.net This has been observed in the biosynthesis of both phytosterols and cholesterol in certain plants. nih.gov Investigating the extent of this promiscuity and the structural basis for substrate recognition will provide valuable insights into the evolution of sterol diversity and could be exploited for biotechnological applications.
Development of Chemoenzymatic Synthesis Routes for Derivatives
Stigmasta-5,22-dien-3-ol serves as a valuable precursor for the synthesis of various steroids and other bioactive molecules. nagoya-u.jp Future research should focus on developing efficient and sustainable chemoenzymatic routes for producing its derivatives. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.
Lipases, for instance, have been effectively used as biocatalysts for the synthesis of phytosterol esters. cirad.frmdpi.com These enzymatic methods offer advantages over traditional chemical synthesis, such as milder reaction conditions and reduced by-product formation. cirad.fr By exploring a wider range of enzymes and reaction conditions, researchers can create novel derivatives of Stigmasta-5,22-dien-3-ol with potentially enhanced or entirely new biological activities. This includes the synthesis of conjugates with other molecules like polyamines or amino acids, which have shown interesting biological properties. researchgate.netresearchgate.net
Comprehensive Ecological Impact Assessments and Interactions within Ecosystems
The release of Stigmasta-5,22-dien-3-ol and other phytosterols into the environment, either naturally from decaying plant matter or through anthropogenic activities, necessitates a thorough understanding of their ecological impact. nih.gov Future research should undertake comprehensive assessments of the fate and effects of this compound in various ecosystems, such as soil and aquatic environments.
Investigating the role of Stigmasta-5,22-dien-3-ol in plant-microbe interactions is another critical research avenue. Phytosterols can influence the composition and activity of microbial communities in the rhizosphere, the soil region directly influenced by root secretions. Understanding these interactions could have implications for plant health and nutrient cycling. Furthermore, in aquatic ecosystems, phytosterols serve as biomarkers for tracking the sources and fate of organic matter. frontiersin.org A deeper understanding of the distribution and transformation of Stigmasta-5,22-dien-3-ol in these environments will enhance our ability to monitor ecosystem health.
Q & A
Q. Q1. How can researchers confirm the structural identity of Stigmasta-5,22-dien-3-ol in natural product extracts?
Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to identify characteristic signals for the Δ5,22-diene system and hydroxyl group at C-2. Compare data with literature values for stigmasterol analogs .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO) and fragmentation patterns .
- Chromatographic Comparison : Co-injection with authentic standards in GC or HPLC to verify retention times .
Q. Q2. What are the best practices for quantifying Stigmasta-5,22-dien-3-ol in sterol mixtures via gas chromatography?
Methodology :
- Theoretical Correction Factors (TCFs) : Apply TCFs to adjust for differences in detector response between sterols. For Stigmasta-5,22-dien-3-ol, experimentally derived TCFs reduce quantification errors caused by co-eluting impurities .
- Injection Technique : Use cool on-column injection to minimize thermal degradation and improve accuracy .
- Internal Standards : Add cholestanol or 5α-cholestane as internal standards to normalize variability in sample preparation .
Advanced Research Questions
Q. Q3. How do structural variations (e.g., double-bond positions) in stigmasterol analogs affect their biological activity?
Experimental Design :
- Comparative Bioassays : Test Stigmasta-5,22-dien-3-ol against analogs like Stigmasta-5,24,28-trien-3-ol for antimalarial or antioxidant activity. Use Plasmodium berghei models for antimalarial assays and DPPH/ABTS assays for antioxidant evaluation .
- Molecular Docking : Perform in silico docking studies with target proteins (e.g., Plasmodium enzymes or antioxidant enzymes) to correlate Δ5,22-diene positioning with binding affinity .
Q. Q4. How can contradictory spectral data for Stigmasta-5,22-dien-3-ol derivatives be resolved in structural elucidation?
Data Contradiction Analysis :
- Cross-Validation : Compare -NMR chemical shifts with synthetic analogs (e.g., acetylated or methylated derivatives) to confirm functional groups .
- Isomer Differentiation : Use NOESY or ROESY NMR experiments to distinguish between 22E and 22Z configurations, which impact bioactivity .
- X-ray Crystallography : If crystallization is feasible, resolve ambiguities in double-bond geometry or stereochemistry .
Q. Q5. What experimental strategies optimize the isolation of Stigmasta-5,22-dien-3-ol from complex plant matrices?
Methodology :
- Extraction Solvents : Use dichloromethane-methanol (1:1) for higher recovery of polar sterols, followed by silica gel chromatography for purification .
- Preparative HPLC : Employ reversed-phase C18 columns with isocratic elution (e.g., 90% methanol in water) to separate Stigmasta-5,22-dien-3-ol from co-eluting triterpenes .
- Countercurrent Chromatography : For scale-up, use solvent systems like hexane-ethyl acetate-methanol-water (5:5:5:5) to minimize irreversible adsorption .
Q. Q6. How do researchers address the lack of toxicological data for Stigmasta-5,22-dien-3-ol in preclinical studies?
Risk Mitigation :
- In Silico Predictions : Use SwissADME or ProTox-II to estimate acute toxicity, mutagenicity, and bioavailability. For example, Stigmasta-5,22-dien-3-ol shows low gastrointestinal absorption but no mutagenic risk .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity and Ames tests for mutagenicity .
- Dose Escalation : Start with low doses (≤10 mg/kg) in rodent models, monitoring liver/kidney function biomarkers .
Methodological Challenges
Q. Q7. Why do GC-MS analyses of Stigmasta-5,22-dien-3-ol sometimes yield conflicting purity values?
Troubleshooting :
- Derivatization Artifacts : Trimethylsilyl (TMS) derivatization may incompletely react with the C-3 hydroxyl group, leading to split peaks. Ensure derivatization at 70°C for ≥30 minutes .
- Matrix Interference : Co-extracted lipids (e.g., triglycerides) can suppress ionization. Pre-clean samples with solid-phase extraction (C18 cartridges) .
Q. Q8. How can researchers validate the stability of Stigmasta-5,22-dien-3-ol under varying storage conditions?
Stability Protocols :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .
- Light Sensitivity : Protect solutions from UV exposure by using amber vials; confirm stability via UV-Vis spectroscopy (no absorbance shifts at 210–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
